Comparative Physicochemical Profile: 1-(3-Aminophenyl)ethanol vs. Para-Isomer (1-(4-Aminophenyl)ethanol)
1-(3-Aminophenyl)ethanol exhibits a distinct melting point and boiling point compared to its para-isomer, 1-(4-Aminophenyl)ethanol (CAS 14572-89-5). These differences, stemming from the change in substitution pattern, are critical for compound identification, purity assessment, and downstream processing conditions in industrial synthesis . The lower boiling point of the meta-isomer indicates higher volatility, which can influence purification strategies (e.g., distillation) and storage requirements.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 66-69 °C |
| Comparator Or Baseline | 1-(4-Aminophenyl)ethanol: 70-74 °C |
| Quantified Difference | Difference of approximately 4-5 °C |
| Conditions | Literature reported values |
Why This Matters
The distinct melting point provides a simple, cost-effective quality control check to ensure the correct isomer is being used, preventing costly downstream errors in multi-step pharmaceutical syntheses.
